(S)-6-Hydroxywarfarin

Pharmacogenomics Pharmacokinetics Drug Metabolism

Researchers quantifying CYP2C9 activity via (S)-warfarin metabolism require enantiopure (S)-6-hydroxywarfarin; substitution with racemic mixtures, R-enantiomers, or other hydroxywarfarin regioisomers (e.g., 7-, 8-, 10-OH) yields erroneous kinetic constants (Km, Vmax) and invalidated drug-interaction predictions. This certified reference standard enables accurate stereospecific LC-MS/MS calibration with distinct chiral retention. Quantifiable differentiation: (i) genotype-dependent formation clearance directly reflects CYP2C9 *2/*3 activity; (ii) 73.2% formation clearance decrease by fluconazole confirms DDI sensitivity superior to 10-OH-S-warfarin; (iii) higher unbound fraction (4.26%) supports protein-binding displacement studies.

Molecular Formula C19H16O5
Molecular Weight 324.332
CAS No. 63740-80-7
Cat. No. B590331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-6-Hydroxywarfarin
CAS63740-80-7
Synonyms4,6-Dihydroxy-3-[(1S)-3-oxo-1-phenylbutyl]-2H-1-benzopyran-2-one;  (S)-4,6-Dihydroxy-3-(3-oxo-1-phenylbutyl)-2H-1-benzopyran-2-one;  (S)-6-Hydroxywarfarin;  6-Hydroxy-S-warfarin; 
Molecular FormulaC19H16O5
Molecular Weight324.332
Structural Identifiers
SMILESCC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C=CC(=C3)O)OC2=O)O
InChIInChI=1S/C19H16O5/c1-11(20)9-14(12-5-3-2-4-6-12)17-18(22)15-10-13(21)7-8-16(15)24-19(17)23/h2-8,10,14,21-22H,9H2,1H3/t14-/m0/s1
InChIKeyIQWPEJBUOJQPDE-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-6-Hydroxywarfarin: CYP2C9 Metabolite & Analytical Standard


(S)-6-Hydroxywarfarin (CAS 63740-80-7) is the S-enantiomer of 6-hydroxywarfarin, a primary oxidative metabolite of the widely prescribed anticoagulant warfarin. It belongs to the homoisoflavone class of organic compounds [1]. This metabolite is predominantly generated via the 6-hydroxylation of the pharmacologically more active S-warfarin enantiomer by the cytochrome P450 enzyme CYP2C9 [2]. (S)-6-Hydroxywarfarin serves as a critical biomarker for CYP2C9 metabolic activity, drug-drug interaction (DDI) liability, and enantioselective clearance. It is essential as an analytical reference standard for pharmacokinetic studies, in vitro enzyme kinetics, and personalized anticoagulation monitoring.

Chiral analytical reference standard
CYP2C9 metabolic probe context
Enantiomer-specific bioanalysis workflow

Why (S)-6-Hydroxywarfarin Substitution Fails


In the context of research procurement, (S)-6-Hydroxywarfarin cannot be generically substituted by its R-enantiomer, other hydroxywarfarin regioisomers (e.g., 7-, 8-, 10-hydroxywarfarin), or racemic mixtures. Substitution would fundamentally compromise the validity of any quantitative assay or mechanistic study. Unlike 7-hydroxywarfarin—the most abundant plasma metabolite—(S)-6-hydroxywarfarin is present at much lower concentrations but exhibits a distinct genotype-dependent formation pattern that directly reflects CYP2C9 activity [1]. Furthermore, the S- and R-enantiomers of 6-hydroxywarfarin are metabolized via different enzymatic pathways and demonstrate stereoselective protein binding, precluding the use of a racemate as a substitute for enantiomer-specific assays [2][3]. Procurement of the incorrect regioisomer or enantiomer will result in erroneous pharmacokinetic parameters, flawed enzyme kinetic constants (e.g., Km, Vmax), and invalidated drug-interaction predictions.

Risk
R-enantiomer follows a distinct metabolic route and may alter CYP2C9 interpretation.
Risk
Racemate cannot provide enantiomer-specific formation clearance or binding data.
Risk
Other regioisomers (7‑,8‑,10‑OH) show different genotype‑response profiles; direct substitution invalidates PK modeling.

(S)-6-Hydroxywarfarin vs. Closest Analogs


Stereospecific Formation & CYP2C9 Genotype

The formation clearance (CLf) of (S)-6-Hydroxywarfarin is stereospecifically catalyzed by CYP2C9 and demonstrates distinct susceptibility to inhibition and induction compared to its R-enantiomer and other S-warfarin metabolites. In a population pharmacokinetic model, fluconazole co-administration decreased the formation clearance of (S)-6-hydroxywarfarin by 73.2%, whereas rifampin increased its formation clearance by 85% [1]. In contrast, the non-CYP2C9 mediated pathways (e.g., 10-OH-S-warfarin formation) showed a smaller decrease (65.0%) with fluconazole and a much larger increase (355%) with rifampin [1]. Furthermore, CYP2C9 genetic variants (*2 and *3) significantly reduce the contribution of this pathway to overall S-warfarin elimination, making (S)-6-hydroxywarfarin levels a direct functional marker of CYP2C9 activity [2].

Stereospecific CLf & CYP2C9
Head‑to‑head
(S)-6‑OH‑warfarin formation clearance (CLf) decreased 73.2% with fluconazole vs. 65.0% for 10‑OH‑S‑warfarin.
Supports CYP2C9 DDI probe context.
Population PK model; reported genotype‑dependent CLf change.
Pharmacogenomics Pharmacokinetics Drug Metabolism

Enantioselective Binding to Human Serum Albumin

The unbound fraction (fu) of 6-hydroxywarfarin enantiomers in human serum albumin (HSA) differs significantly, impacting their free concentration and biological activity. The S-enantiomer exhibits a higher unbound fraction (4.26%) compared to the R-enantiomer (3.24%) [1]. This stereoselective binding indicates that (S)-6-Hydroxywarfarin has a greater propensity to exist in the free, pharmacologically active form or to be available for further metabolism and elimination.

HSA Enantioselective Binding
Head‑to‑head
(S)-6‑OH‑warfarin unbound fraction 4.26% vs. (R)-6‑OH‑warfarin 3.24%.
Enantiomer-specific protein binding context.
In vitro HSA; reported fu supports free‑fraction PK modeling.
Pharmacology Protein Binding Stereochemistry

Differential CYP2C9 Inhibition Potency

Hydroxywarfarin metabolites exhibit a wide range of inhibitory potencies against CYP2C9, the primary enzyme responsible for S-warfarin inactivation. In a P450-Glo screening assay, 10-hydroxywarfarin demonstrated the most potent inhibition with the lowest IC50 value, while 6-hydroxywarfarin (racemic) displayed the highest IC50, indicating the weakest inhibition [1]. This places 6-hydroxywarfarin as a low-potency feedback inhibitor compared to other regioisomers.

CYP2C9 Inhibition Rank
Reported
Rank: 10‑OHWAR > 4'‑OHWAR ≈ 8‑OHWAR > 7‑OHWAR > 6‑OHWAR (6‑OHWAR weakest).
Ranked inhibition potency context.
Recombinant CYP2C9 luminescence assay; class‑level IC50 ranking.
Enzyme Inhibition Drug-Drug Interactions CYP450

Analytical Resolution from Hydroxy Metabolites

Accurate quantification of (S)-6-Hydroxywarfarin in biological matrices requires its resolution from several structurally similar hydroxywarfarin metabolites and enantiomers. All hydroxylated warfarin metabolites share an identical nominal mass (m/z 325) and produce similar fragmentation patterns, making them indistinguishable by low-resolution mass spectrometry alone [1]. Chromatographic methods capable of separating regioisomers (e.g., 6-, 7-, 8-, 10-hydroxywarfarin) and enantiomers are essential [2]. A validated 2D LC/Q-TOF method achieved stereospecific separation of all five racemic pairs of hydroxywarfarins, including (R/S)-6-hydroxywarfarin, in a single analysis [2].

Analytical Resolution
Method context
Regioisomers share m/z 325; chiral 2D‑LC/Q‑TOF required for separation.
Chiral analytical standard required.
Low‑resolution MS cannot distinguish regioisomers; certified standard essential.
Analytical Chemistry Chromatography Bioanalysis

Preferential Sulfation Pathway

The major hydroxywarfarin metabolites exhibit distinct preferences for Phase II conjugation pathways, which determine their ultimate elimination and biological half-life. In primary cultures of adult rat hepatocytes, 6-hydroxywarfarin was predominantly converted to sulfate conjugates, whereas 4'-hydroxywarfarin underwent primarily glucuronidation, and 7-hydroxywarfarin formed both glucuronide and sulfate conjugates [1]. This regiospecificity in conjugation pathways has direct implications for the metabolite's accumulation and potential for enterohepatic recirculation.

Sulfation Preference
Head‑to‑head
6‑OH‑warfarin predominantly sulfated; 4'‑OH‑warfarin glucuronidated; 7‑OH‑warfarin both.
Sulfation pathway preference context.
Primary rat hepatocytes; supports Phase II metabolism modeling.
Phase II Metabolism Biotransformation Drug Disposition

(S)-6-Hydroxywarfarin Research & Industrial Applications


CYP2C9 Phenotyping & DDI Studies

Quantify the formation rate of (S)-6-Hydroxywarfarin from S-warfarin in human liver microsomes or recombinant CYP2C9 enzyme systems. Use this specific metabolite as a probe substrate to screen for CYP2C9 inhibition or induction by new chemical entities. The 73.2% decrease in its formation clearance by fluconazole [1] makes it a robust marker for predicting clinically relevant interactions, distinct from less sensitive alternative markers like 10-OH-S-warfarin.

Population PK & Pharmacogenomic Modeling

Incorporate (S)-6-Hydroxywarfarin plasma or urine concentration data into population PK models. The strong association between its formation clearance and CYP2C9 genotype (*2 and *3 variants) [2] allows for more precise estimation of individual warfarin clearance and dose requirements. This application is critical for developing personalized anticoagulation algorithms that aim to reduce adverse bleeding events.

Chiral Bioanalytical Method Development

Utilize a certified reference standard of (S)-6-Hydroxywarfarin as a critical calibrator and quality control (QC) material for the development, validation, and routine application of stereospecific LC-MS/MS or 2D-LC/Q-TOF assays. Its unique retention time and fragmentation pattern on chiral stationary phases [3] are essential for ensuring assay accuracy, precision, and specificity when quantifying this low-abundance metabolite in complex biological matrices.

Enantioselective Protein Binding & Displacement

Employ purified (S)-6-Hydroxywarfarin in equilibrium dialysis or ultrafiltration experiments to characterize its stereoselective binding to human serum albumin (HSA) and alpha-1-acid glycoprotein (AAG). Its higher unbound fraction compared to (R)-6-Hydroxywarfarin (4.26% vs. 3.24%) [4] makes it the more relevant enantiomer for studying displacement interactions by co-administered drugs, which can transiently increase free warfarin levels and anticoagulation risk.

Application
Selection Property
Validation Focus
CYP2C9 phenotyping studies
CYP2C9 metabolic probe context
DDI formation clearance endpoints
Pharmacogenomic PK modeling
Genotype‑dependent metabolite clearance
CYP2C9 *2/*3 exposure models
Chiral bioanalytical method validation
Stereospecific calibration standard
Regioisomer/enantiomer resolution endpoints
Enantioselective protein binding studies
(S)-enantiomer‑specific free fraction
HSA displacement interaction endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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